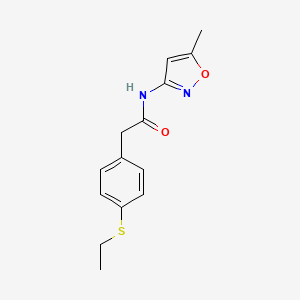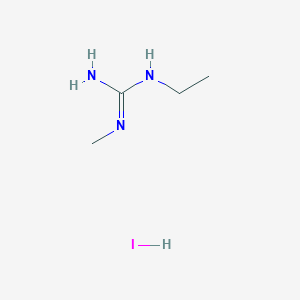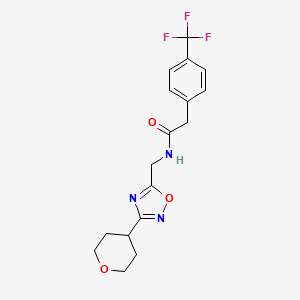
N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-phenyl-N-(pyrazin-2-yl)acetamide was achieved through a coupling reaction, and the product was crystallized using a toluene and methanol mixture. The synthesis process was confirmed by elemental analysis, indicating the successful formation of the desired compound .
Molecular Structure Analysis
The molecular structure of 2-phenyl-N-(pyrazin-2-yl)acetamide was determined using single-crystal X-ray diffraction, which revealed that the compound crystallizes in the monoclinic space group P 21/c. The unit-cell parameters were precisely measured, and the crystal structure was refined to a high degree of accuracy, with a final R-value of 0.0465 for observed reflections . Additionally, the optimized molecular structure and vibrational frequencies were investigated using both experimental techniques and theoretical calculations, including density functional theory (DFT) .
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving 2-phenyl-N-(pyrazin-2-yl)acetamide, they do mention the presence of intramolecular and intermolecular hydrogen bonding within the crystal structure. These hydrogen bonds, such as C-H···O and N-H···O, contribute to the stability of the molecule and its crystal packing .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-phenyl-N-(pyrazin-2-yl)acetamide were characterized using a variety of techniques. FTIR, 1H NMR, thermogravimetric analysis, differential thermal analysis, and UV-Visible spectroscopy were employed to gain a comprehensive understanding of the compound's properties. The vibrational assignments, NMR chemical shifts, and molecular electrostatic potential were also determined, providing further insight into the compound's behavior. The first hyperpolarizability was calculated, suggesting potential applications in nonlinear optics .
Wissenschaftliche Forschungsanwendungen
Computational and Pharmacological Potential
Compounds featuring oxadiazole derivatives, closely related to the molecule , have been studied for their computational and pharmacological potential, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These derivatives exhibit binding and inhibitory effects against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), highlighting their versatile therapeutic potential (Faheem, 2018).
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, which share structural features with the compound of interest, has led to the synthesis and characterization of novel coordination complexes. These complexes exhibit significant antioxidant activity, suggesting potential applications in combating oxidative stress and related diseases (Chkirate et al., 2019).
Synthesis of Novel Derivatives
The synthesis of novel 2-pyrone derivatives, including structures similar to the target compound, indicates the potential for creating new materials with unique properties. These materials may have applications in the development of new therapeutic agents, showcasing the versatility of pyran and oxadiazole derivatives in drug discovery (Sebhaoui et al., 2020).
Anti-inflammatory Activity
Derivatives structurally akin to "N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide" have been synthesized and shown to possess anti-inflammatory activity. This indicates potential applications in the development of new anti-inflammatory agents (Sunder & Maleraju, 2013).
Eigenschaften
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c18-17(19,20)13-3-1-11(2-4-13)9-14(24)21-10-15-22-16(23-26-15)12-5-7-25-8-6-12/h1-4,12H,5-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPJKQKAIBXOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


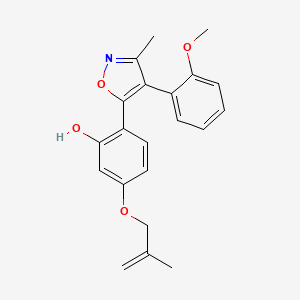

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2508288.png)
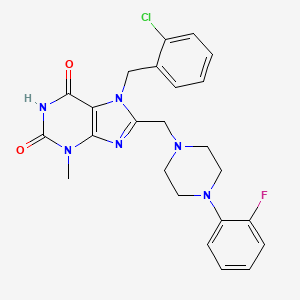
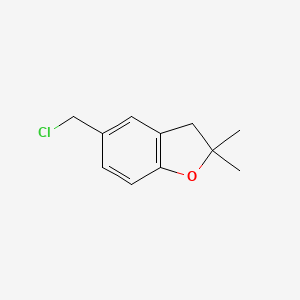

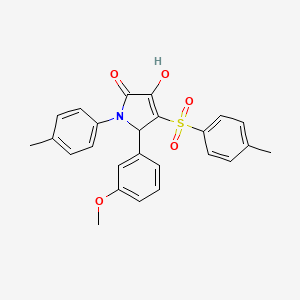
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2508296.png)
![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazino]-1-propanone](/img/structure/B2508299.png)

